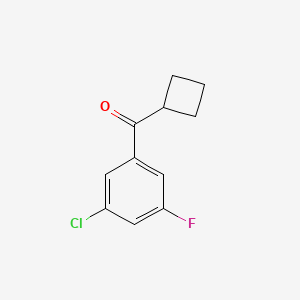

3-Chloro-5-fluorophenyl cyclobutyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-5-fluorophenyl cyclobutyl ketone, commonly referred to as CFPK, is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is a cyclic ketone with a five-membered ring containing three chlorine and one fluorine atoms, and is used as a reagent in organic synthesis. CFPK has been found to have a variety of biochemical and physiological effects, and has a range of advantages and limitations when used in laboratory experiments.

Applications De Recherche Scientifique

Heck Reaction Utilization : "3-Fluoro-3-buten-2-one", a compound similar in structure to "3-Chloro-5-fluorophenyl cyclobutyl ketone", is used in Heck reactions. It reacts with aryl iodides in a Pd(OAc)2 catalyzed Heck reaction to produce Z-3-fluorobenzalacetones. This reaction demonstrates the compound's utility in synthesizing complex organic structures (Patrick, Agboka, & Gorrell, 2008).

Rotational Isomer Formation : Research on rotational isomers of similar halogenated ketones shows the formation of isomeric ketones via cyclization, illustrating the potential complexity and diversity of reactions that compounds like "3-Chloro-5-fluorophenyl cyclobutyl ketone" can undergo (Ōki, Tanuma, Tanaka, & Yamamoto, 1988).

Cyclobutyl Phenyl Sulfoxide Synthesis : The synthesis of cyclobutyl phenyl sulfoxides, including derivatives similar to the target compound, is used for spiroannelation of cyclopentanone. This process shows the application of such compounds in complex organic synthesis and ring formation reactions (Fitjer, Schlotmann, & Noltemeyer, 1995).

Keto−Enol Systems in Cyclobutane Derivatives : The study of keto−enol systems in cyclobutane derivatives sheds light on the relative stability of enols and ketones, which is crucial for understanding the reactivity and potential applications of "3-Chloro-5-fluorophenyl cyclobutyl ketone" in various chemical reactions (Lindner, Correa, Gino, & Lemal, 1996).

Organic Synthesis Utilizing Cyclobutenyl Ketones : Cyclobutenyl ketones are utilized in a range of synthetic applications, such as ring expansion reactions and as components in Diels-Alder reactions. This highlights the versatility of compounds like "3-Chloro-5-fluorophenyl cyclobutyl ketone" in organic synthesis (Fujiwara & Takeda, 1994).

Propriétés

IUPAC Name |

(3-chloro-5-fluorophenyl)-cyclobutylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLWXYZVGBEFGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642544 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluorophenyl cyclobutyl ketone | |

CAS RN |

898791-06-5 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl)cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-5-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.